
4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as BPCM and is used as a building block in the synthesis of various compounds.
作用机制
The mechanism of action of BPCM and its derivatives is based on their ability to inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the suppression of cell growth and proliferation, making them potential targets for cancer therapy.
Biochemical and Physiological Effects:
BPCM and its derivatives have been shown to have a range of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of angiogenesis. In addition, BPCM has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the main advantages of BPCM is its versatility as a building block in the synthesis of various compounds. However, the synthesis of BPCM and its derivatives can be challenging due to the complexity of the reaction and the need for specialized equipment. In addition, the toxicity of BPCM and its derivatives can be a limitation in certain experiments.
未来方向
There are several future directions for research involving BPCM and its derivatives. One potential direction is the development of more efficient synthesis methods that can be used to produce BPCM and its derivatives in larger quantities. Another direction is the investigation of the potential therapeutic applications of BPCM and its derivatives in the treatment of various diseases. Finally, the development of more selective inhibitors of protein kinases using BPCM as a building block is another potential direction for future research.
Conclusion:
In conclusion, BPCM is a chemical compound that has potential applications in scientific research. Its versatility as a building block in the synthesis of various compounds and its ability to inhibit the activity of protein kinases make it a promising target for further investigation. However, the synthesis of BPCM and its derivatives can be challenging and their toxicity can be a limitation in certain experiments. Future research should focus on developing more efficient synthesis methods and investigating the potential therapeutic applications of BPCM and its derivatives.
合成方法
The synthesis of BPCM involves the reaction of 3-bromo-5-propan-2-yloxybenzoyl chloride with morpholine-3-carbonitrile in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield.
科学研究应用
BPCM has been used as a building block in the synthesis of various compounds that have potential applications in scientific research. One of the most notable applications of BPCM is in the synthesis of inhibitors of protein kinases. These inhibitors have been shown to have potential therapeutic applications in the treatment of various diseases such as cancer.
属性
IUPAC Name |
4-(3-bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-10(2)21-14-6-11(5-12(16)7-14)15(19)18-3-4-20-9-13(18)8-17/h5-7,10,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASOPFVCAIFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)N2CCOCC2C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-propan-2-yloxybenzoyl)morpholine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

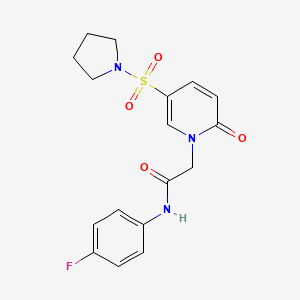
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)
![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)
![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)
![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)
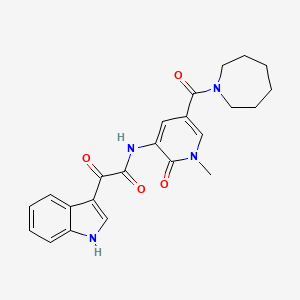
![(3-Methoxy-2-methylindazol-6-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2953660.png)
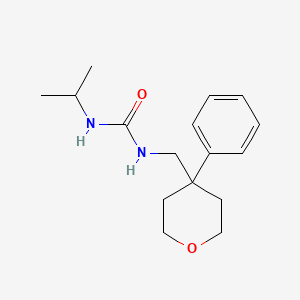
![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)
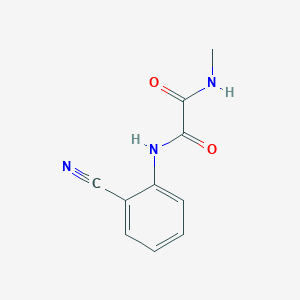
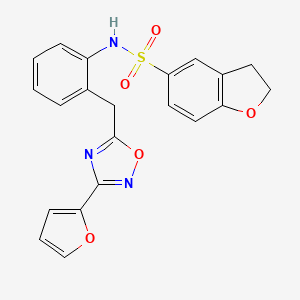
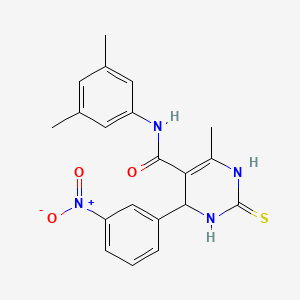
![N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2953671.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2953672.png)